3-Anilino-1,3-diphenyl-1-propanol
Description
Properties
IUPAC Name |
3-anilino-1,3-diphenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO/c23-21(18-12-6-2-7-13-18)16-20(17-10-4-1-5-11-17)22-19-14-8-3-9-15-19/h1-15,20-23H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTCNVQWHANTRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(C2=CC=CC=C2)O)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10345212 | |
| Record name | 3-Anilino-1,3-diphenyl-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4566-58-9 | |
| Record name | 3-Anilino-1,3-diphenyl-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Structural Characterization of 3 Anilino 1,3 Diphenyl 1 Propanol Derivatives
X-ray Crystallography Studies
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Such studies would be essential for unambiguously establishing the stereochemistry, conformation, and intermolecular interactions of 3-Anilino-1,3-diphenyl-1-propanol. In the absence of specific crystallographic data for this compound, the analysis of a closely related derivative, (Z)-3-Anilino-1,3-diphenylprop-2-en-1-one, offers a valuable comparative model. nih.gov
Determination of Absolute and Relative Configuration for Stereoisomers
This compound possesses two chiral centers, which means it can exist as multiple stereoisomers (enantiomers and diastereomers). X-ray crystallography is the definitive method for determining the relative configuration of these stereocenters. For a single crystal of one pure stereoisomer, the technique can elucidate the spatial orientation of all atoms, thus fixing the relative "up" or "down" arrangement of the substituents at the chiral carbons. Furthermore, through the use of anomalous dispersion effects, the absolute configuration can also be determined, distinguishing between enantiomeric pairs.
Analysis of Molecular Geometry and Conformation in the Solid State
The solid-state conformation of a molecule, which describes the rotation around single bonds, is dictated by a combination of intramolecular steric and electronic effects, as well as intermolecular packing forces. For the analog (Z)-3-Anilino-1,3-diphenylprop-2-en-1-one, X-ray studies have revealed a specific conformation stabilized by internal hydrogen bonding. nih.gov The molecule adopts a Z-geometry around the enamine double bond. nih.gov A similar analysis for this compound would reveal the preferred arrangement of its phenyl and anilino groups along the propanol (B110389) backbone in the crystalline state.
Investigation of Intramolecular Hydrogen Bonding Networks (e.g., N-H...O)
Intramolecular hydrogen bonds can significantly influence the conformation and chemical properties of a molecule. In the crystal structure of (Z)-3-Anilino-1,3-diphenylprop-2-en-1-one, a distinct intramolecular hydrogen bond is observed between the N-H group of the aniline (B41778) moiety and the carbonyl oxygen atom. nih.gov This interaction creates a stable six-membered ring-like structure that locks the molecule into a planar conformation. For this compound, a similar intramolecular N-H...O hydrogen bond could potentially form between the anilino N-H and the hydroxyl oxygen, which would significantly impact its conformational preferences.
Table 1: Hydrogen Bond Geometry for (Z)-3-Anilino-1,3-diphenylprop-2-en-1-one (Data is for a structural analog)
| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
| N—H···O | 0.86 | 1.89 | 2.645 | 144 |
| D = Donor atom; A = Acceptor atom |
Dihedral Angle Analysis of Phenyl Rings and Propanol Backbone
Dihedral angles, which describe the rotation around a bond, are key parameters for defining the three-dimensional shape of a molecule. In the case of (Z)-3-Anilino-1,3-diphenylprop-2-en-1-one, the dihedral angles between the various rings have been precisely determined. nih.gov For instance, the phenyl ring attached to the carbonyl group is oriented at a specific angle relative to the aniline ring. nih.gov A similar analysis for this compound would quantify the twist of the two phenyl rings and the aniline group relative to each other and to the central propanol chain, providing a detailed conformational map of the molecule.
Table 2: Selected Dihedral Angles for (Z)-3-Anilino-1,3-diphenylprop-2-en-1-one (Data is for a structural analog) nih.gov
| Angle | Value (°) |
| Phenyl Ring A vs. Aniline Ring C | 7.3 (2) |
| Phenyl Ring A vs. Phenyl Ring B | 55.6 (2) |
| Ring A is linked to the carbonyl; Ring B is linked to the enamine carbon; Ring C is the aniline ring. |
Comprehensive Spectroscopic Elucidation
Table 3: Spectroscopic Data for the Analog 3-Anilino-1,3-diphenylpropan-1-one nih.gov
| Technique | Data Highlights |
| ¹H NMR | Expected signals for aromatic protons, methine protons, and methylene (B1212753) protons. The chemical shifts would be indicative of their local electronic environments. |
| ¹³C NMR | Resonances corresponding to the different carbon atoms, including those in the phenyl rings, the propanone backbone, and the carbonyl group. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), and C=O stretching. |
| Mass Spectrometry (GC-MS) | A molecular ion peak corresponding to the mass of the molecule, along with fragmentation patterns that can help to confirm the structure. The top peak (m/z) is observed at 182. nih.gov |
For this compound, one would expect to see characteristic changes in these spectra. In the IR spectrum, the strong carbonyl (C=O) stretch of the ketone analog would be replaced by a broad O-H stretching band for the alcohol group. In the ¹H NMR spectrum, a new signal for the hydroxyl proton would appear, and the chemical shifts of the adjacent protons on the propanol backbone would be different. The ¹³C NMR would show a signal for a carbon bonded to an oxygen (C-OH) instead of a carbonyl carbon. Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of the alcohol (303.4 g/mol ). chemicalbook.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, a combination of one-dimensional and two-dimensional NMR experiments provides unambiguous structural confirmation.
High-Resolution ¹H NMR for Proton Environments and Coupling Patterns
The ¹H NMR spectrum of this compound provides detailed information about the number and types of protons present. The protons attached to the carbon adjacent to the electronegative oxygen atom are expected to be deshielded and appear in the 3.4-4.5 ppm range libretexts.org. The aromatic protons on the three phenyl rings will resonate in the downfield region, typically between 6.5 and 8.0 ppm, with their specific chemical shifts and multiplicities depending on their position and the electronic effects of the substituents.
The methine proton (CH-OH) and the methine proton (CH-NH) would likely appear as multiplets due to coupling with the adjacent methylene protons. The central methylene protons (-CH₂-) are diastereotopic and would be expected to appear as a complex multiplet. The protons on the nitrogen (N-H) and oxygen (O-H) are exchangeable and often appear as broad singlets libretexts.org. Their chemical shifts can vary significantly based on solvent, concentration, and temperature. The identity of the O-H proton signal can be confirmed by adding a drop of deuterium (B1214612) oxide (D₂O) to the NMR tube, which results in the disappearance of the signal due to proton-deuterium exchange libretexts.org.
Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound
| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| Aromatic (C₆H₅) | 6.5 - 8.0 | Multiplet (m) |
| Methine (CH-OH) | ~4.5 - 5.0 | Doublet of doublets (dd) or Multiplet (m) |
| Methine (CH-NH) | ~4.0 - 4.5 | Multiplet (m) |
| Methylene (CH₂) | ~2.0 - 2.5 | Multiplet (m) |
| Amine (N-H) | Variable, broad | Broad singlet (br s) |
¹³C NMR for Carbon Framework Analysis and Chemical Shifts
The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule. The carbon atom attached to the hydroxyl group is significantly deshielded and is expected to resonate in the 60-80 ppm range. Similarly, the carbon bonded to the amino group will also appear downfield. The aromatic carbons typically appear in the 110-150 ppm region libretexts.org. The aliphatic methylene carbon will be found in the upfield region of the spectrum. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between CH, CH₂, and CH₃ groups.
Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| Aromatic (C₆H₅) | 110 - 150 |
| Methine (C-OH) | 60 - 80 |
| Methine (C-NH) | 50 - 70 |
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Connectivity and Stereochemistry
Two-dimensional NMR techniques are indispensable for confirming the complex structure of this compound and determining its stereochemistry.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. It would show correlations between the methine protons (CH-OH and CH-NH) and the adjacent methylene (CH₂) protons, establishing the connectivity of the propanol backbone.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons (¹H-¹³C). It allows for the unambiguous assignment of each proton signal to its corresponding carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is crucial for connecting the phenyl rings to the correct positions on the propanol backbone by showing correlations from aromatic protons to the methine carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the relative stereochemistry of the molecule by identifying protons that are close in space. For 1,3-aminoalcohols, NOESY experiments can reveal clear signals between protons on the stereocenters (C1 and C3), which helps in assigning the syn or anti configuration nih.gov.
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would exhibit several key absorption bands.
A strong and broad absorption band in the region of 3300-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group, with the broadening resulting from hydrogen bonding libretexts.orgpressbooks.pub. A moderate absorption band around 3300-3500 cm⁻¹ would correspond to the N-H stretching of the secondary amine. The C-O stretching vibration of the alcohol is expected to produce a strong band in the 1000-1200 cm⁻¹ region libretexts.org. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the characteristic aromatic C=C stretching vibrations are observed as multiple bands in the 1450-1600 cm⁻¹ range.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Alcohol (O-H) | Stretch, H-bonded | 3300 - 3600 | Strong, Broad |
| Amine (N-H) | Stretch | 3300 - 3500 | Moderate |
| Aromatic C-H | Stretch | 3000 - 3100 | Moderate |
| Aliphatic C-H | Stretch | 2850 - 3000 | Moderate |
| Aromatic C=C | Stretch | 1450 - 1600 | Moderate to Weak |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule through its fragmentation pattern. For this compound (C₂₁H₂₁NO), the molecular weight is 303.4 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 303.
Alcohols commonly undergo two primary fragmentation pathways in a mass spectrometer: alpha-cleavage and dehydration libretexts.org.
Alpha-Cleavage: This involves the breaking of a carbon-carbon bond adjacent to the oxygen atom. For this compound, this could lead to the formation of a stable, resonance-delocalized fragment by cleavage between C1 and C2, resulting in an ion at m/z = 107 (C₆H₅-CH=OH⁺) or by cleavage next to the nitrogen.
Dehydration: The loss of a water molecule (18 Da) from the molecular ion is a common fragmentation for alcohols, which would produce a peak at m/z = 285 (M-18)⁺ libretexts.org.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
Mechanistic Investigations of 3 Anilino 1,3 Diphenyl 1 Propanol Transformations
Gas-Phase Pyrolytic Decomposition Mechanisms
The thermal decomposition of β-anilino alcohols in the gas phase has been a subject of detailed kinetic and mechanistic studies. These reactions are typically clean, unimolecular processes that proceed without complications from catalytic or radical chain pathways. researchgate.net For 3-anilino-1,3-diphenyl-1-propanol, the decomposition is expected to follow the established pattern for its structural analogs, primarily through a pericyclic reaction mechanism.
Research on various 3-anilino-1-propanol (B1268279) derivatives has consistently shown that their gas-phase pyrolysis yields three primary types of products: anilines, an alkene, and a carbonyl compound. researchgate.netmdpi.comsemanticscholar.org This decomposition occurs through a specific type of pericyclic reaction known as a retro-ene reaction. mdpi.comsemanticscholar.org
For the specific case of this compound, the pyrolysis is predicted to break the molecule into aniline (B41778), styrene (B11656), and benzaldehyde (B42025). The presence of the phenyl groups on the carbon backbone dictates the formation of styrene and benzaldehyde instead of the simpler ethylene (B1197577) and formaldehyde (B43269) seen in the decomposition of the parent 3-anilino-1-propanol. mdpi.comsemanticscholar.org
| Reactant | Primary Decomposition Products |
|---|---|
| This compound | Aniline, Styrene, Benzaldehyde |
| 3-Anilino-1-propanol (for comparison) | Aniline, Ethylene, Formaldehyde mdpi.comsemanticscholar.org |
Kinetic studies of the gas-phase pyrolysis of β-anilino alcohols and related compounds confirm that these are homogeneous, first-order elimination processes. researchgate.net The reactions are conducted in static reactor systems under high temperatures, typically ranging from 600 K to 740 K, to ensure a unimolecular mechanism and avoid surface catalysis. researchgate.net
Theoretical studies using density functional theory (DFT) on the parent compound, 3-anilino-1-propanol, have been used to model the reaction pathway. researchgate.net These calculations help in optimizing the geometries of the reactant, transition states, and products, and confirming the proposed mechanism through vibration analysis and intrinsic reaction coordinate (IRC) methods. researchgate.net The kinetic data for related compounds show Arrhenius activation energies (Ea) in the range of 148–192 kJ mol⁻¹ and pre-exponential factors (log A) between 10.0 and 13.5 s⁻¹, which are consistent with a mechanism involving a concerted, cyclic transition state. researchgate.net
| Compound Type | Activation Energy (Ea) (kJ mol⁻¹) | Pre-exponential Factor (log A) (s⁻¹) | Reaction Order |
|---|---|---|---|
| N-arylamino propanoic acids | 148–192 | 10.0–13.5 | First |
The primary pathway for the thermal decomposition of this compound in the gas phase is a retro-ene reaction. researchgate.netmdpi.comsemanticscholar.org This type of pericyclic reaction involves a six-membered cyclic transition state where a hydrogen atom is transferred from the hydroxyl group to the nitrogen atom, concomitant with the cleavage of two carbon-carbon single bonds and one carbon-nitrogen bond. mdpi.comwikipedia.orgwiley.com
The concerted nature of the retro-ene reaction explains its high stereoselectivity. oregonstate.edu In this mechanism, the molecule essentially fragments in a single, organized step, leading directly to the stable products of aniline, styrene, and benzaldehyde. The driving force for this reaction is the formation of these thermodynamically stable small molecules. wikipedia.org The process is analogous to the pyrolysis of other unsaturated alcohols and ethers, which also proceed via similar six-membered transition states to yield corresponding olefin and carbonyl fragments. oregonstate.edu
Exploration of Intramolecular Rearrangement Pathways
Beyond the well-established retro-ene decomposition, other intramolecular transformations of this compound are plausible, particularly under different reaction conditions. While specific research on this compound is limited, related literature suggests potential pathways.
One such possibility is an acid-catalyzed or high-temperature intramolecular cyclization. Domino reactions involving ring closures are known for similar structures, which can lead to the formation of heterocyclic systems like quinolines. researchgate.net For instance, a high-temperature cyclization could potentially occur, leading to substituted tetrahydroquinolines, although this often requires specific catalytic conditions. researchgate.net
Radical-mediated intramolecular migrations represent another theoretical pathway, though they are more commonly studied for compounds containing specific activating groups like cyano functions. preprints.orgmdpi.com Such reactions typically require a radical initiator and proceed through complex mechanisms involving cyclization and β-cleavage steps. mdpi.com However, there is no direct evidence in the reviewed literature for such rearrangements in the simple thermal treatment of this compound.
Solvent Effects on Reaction Mechanisms and Rates
While gas-phase pyrolysis occurs in the absence of a solvent, the transformations of this compound in solution would be significantly influenced by the solvent's properties. The choice of solvent can alter both the rate and the mechanism of a reaction. nih.govresearchgate.net
For reactions involving polar or charged intermediates, solvent polarity is a critical factor. In a potential solution-phase elimination or substitution reaction of this compound, a polar solvent would be expected to stabilize charged species in the transition state, potentially accelerating the reaction. researchgate.net For example, studies on the acetylation of aniline have shown that reaction rates are higher in acetic acid compared to diethyl ether, a result attributed to the stabilization of ionic species in the transition state by the more polar solvent. researchgate.net
Conversely, a change in solvent can also alter the reaction mechanism itself. For instance, the solvolysis of some phosphate (B84403) esters proceeds via a bimolecular (SN2-type) mechanism in water, but switches to a unimolecular (SN1-type) mechanism in less nucleophilic solvents like tert-butyl alcohol. nih.gov A similar switch could be envisioned for reactions of this compound, where a polar, protic solvent might favor an elimination pathway with ionic character, while a non-polar solvent might favor a concerted, less polar mechanism, or potentially hinder reaction altogether. escholarship.org
Computational Investigations of this compound Remain Largely Unexplored
Therefore, a detailed article covering the specific areas of geometry optimization, conformational energy landscapes, predicted spectroscopic properties, molecular electronic structure, transition states, dynamic behavior, and reactivity indices for this compound cannot be constructed at this time due to the absence of published research focusing on these aspects.
While computational methods are frequently applied to understand the properties and reactivity of organic molecules, it appears that this compound has not yet been a specific target of such in-depth theoretical investigations. Future research may explore the computational profile of this compound, which would then enable a detailed analysis as outlined.
Computational Chemistry and Theoretical Studies of 3 Anilino 1,3 Diphenyl 1 Propanol
Structure-Activity Relationship (SAR) Studies through Computational Modeling (from a chemical design and binding perspective)
Computational modeling has been a important tool in understanding the structure-activity relationships (SAR) of 1,3-diphenyl-3-(phenylamino)propan-1-one derivatives, particularly as selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme. researchgate.net These studies combine molecular docking simulations with quantitative biological activity data to build a comprehensive picture of how chemical structure influences binding affinity and selectivity.
Molecular Docking and Binding Mode Analysis:
Molecular docking studies, often performed using programs like AutoDock Vina, have been instrumental in elucidating the binding mode of these compounds within the COX-2 active site. researchgate.net Research by Farzaneh, Zarghi, and colleagues on a series of 1,3-diphenyl-3-(phenylamino)propan-1-one derivatives revealed a binding pattern similar to that of known selective COX-2 inhibitors like SC-558. researchgate.net
The key findings from these docking studies indicate that:
The methanesulfonyl (SO2Me) group, a common pharmacophore in selective COX-2 inhibitors, plays a crucial role. It is consistently shown to insert into the secondary pocket of the COX-2 active site. This pocket is defined by key amino acid residues including Val523, Phe518, Ile517, Arg513, and His90. researchgate.neteurekaselect.com
The carbonyl (C=O) group of the central α,β-unsaturated carbonyl moiety orients itself toward the entrance of the COX-2 binding site, where it can interact with residues such as Tyr355 and Arg120. researchgate.net
Hydrogen bonding is a critical component of the binding interaction. The methylsulfonyl group, when present, often forms hydrogen bonds with the backbone NH of Arg513 and His90, further anchoring the ligand in the active site. eurekaselect.com
These computational predictions provide a molecular basis for the observed selective inhibition of COX-2 over the closely related COX-1 isoform. The presence of the secondary pocket in COX-2, which is absent in COX-1, allows for the accommodation of bulky groups like the methanesulfonyl moiety, a foundational principle in the design of coxibs.
Correlation with Biological Activity:
The insights from computational modeling are strongly correlated with in vitro enzyme inhibition assays. Studies on various derivatives of the 1,3-diphenyl-3-(phenylamino)propan-1-one scaffold have demonstrated potent and selective COX-2 inhibition. For instance, a series of these compounds showed IC50 values (the concentration required to inhibit 50% of enzyme activity) in the potent range of 0.20-0.35 μM for COX-2, coupled with high selectivity indexes (SI), which is the ratio of COX-1 IC50 to COX-2 IC50. researchgate.net
The following table summarizes the biological activity data for a selection of 1,3-diphenyl-3-(phenylthio)propan-1-one derivatives, which highlights the structure-activity relationships. The presence and position of the methylsulfonyl group are critical for potency and selectivity.
| Compound | Structure | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI = IC50 COX-1/IC50 COX-2) |
| Celecoxib (Reference) | Celecoxib | 0.06 | >10 | >166 |
| Compound 4a | 1-(4-(methylsulfonyl)phenyl)-3-(phenylthio)-3-phenylpropan-1-one | 0.08 | 25.4 | 317.5 |
| Compound 4b | 1-(4-(methylsulfonyl)phenyl)-3-(phenylthio)-3-(p-tolyl)propan-1-one | 0.07 | 49.26 | 703.7 |
| Compound 4c | 3-(4-chlorophenyl)-1-(4-(methylsulfonyl)phenyl)-3-(phenylthio)propan-1-one | 0.22 | 37.4 | 170 |
| Compound 4d | 3-(4-methoxyphenyl)-1-(4-(methylsulfonyl)phenyl)-3-(phenylthio)propan-1-one | 0.12 | 45.3 | 377.5 |
Data sourced from studies on β-aryl-β-mercapto ketones. eurekaselect.com
The data clearly indicates that derivatives with the p-methylsulfonylphenyl group (Compounds 4a-4d) exhibit high potency and selectivity for COX-2, validating the predictions from molecular modeling. Compound 4b, with an additional p-tolyl group, showed the highest selectivity in this particular series. eurekaselect.com These findings underscore the importance of the specific substitution patterns on the two phenyl rings of the propanone backbone for optimizing the interaction with the COX-2 target.
Chemical Reactivity and Derivatization Strategies for 3 Anilino 1,3 Diphenyl 1 Propanol
Reactions Involving the Secondary Amine Functionality
The nitrogen atom of the anilino group possesses a lone pair of electrons, making it nucleophilic and susceptible to reactions with various electrophiles.
Acylation, Alkylation, and Arylation of the Anilino Group
The secondary amine of 3-anilino-1,3-diphenyl-1-propanol can undergo N-acylation with acylating agents like acid chlorides or anhydrides in the presence of a base to form the corresponding N-amides. Similarly, N-alkylation can be achieved using alkyl halides. N-arylation, the formation of a tri-substituted amine, can also be accomplished, often through transition-metal-free methods. lookchem.com For instance, the N-arylation of related amino alcohols has been reported. lookchem.com
These reactions provide a straightforward method to introduce a variety of substituents onto the nitrogen atom, thereby modifying the steric and electronic properties of the molecule.
Table 1: Examples of N-Substitution Reactions on Amino Alcohols
| Reactant | Reagent | Product Type | Reference |
|---|---|---|---|
| Amino Alcohol | Acyl Chloride | N-Amide | General Knowledge |
| Amino Alcohol | Alkyl Halide | N-Alkyl Amino Alcohol | General Knowledge |
Formation of Imines and Related Nitrogen-Containing Compounds
While direct imine formation from the secondary anilino group is not typical, related nitrogen-containing compounds can be synthesized. For example, β-enamino ketones, which are valuable synthetic intermediates, can be formed from related precursors. nih.gov The synthesis of (Z)-3-anilino-1,3-diphenylprop-2-en-1-one from 1,3-diphenylpropane-1,3-dione (B8210364) and aniline (B41778) demonstrates the formation of a stable enamine structure. nih.gov This product features an intramolecular hydrogen bond between the N-H group and the carbonyl oxygen. nih.gov Although this example starts from a dione (B5365651) rather than the subject alcohol, it illustrates the types of conjugated systems that can be formed involving an anilino group.
Transformations at the Primary Alcohol Group
The primary alcohol functionality is a key site for transformations, allowing for the introduction of various functional groups through oxidation, esterification, and etherification.
Oxidation Reactions to Carbonyl Compounds
The primary alcohol group of this compound can be oxidized to the corresponding aldehyde or carboxylic acid using appropriate oxidizing agents. Selective oxidation is crucial to avoid reactions at the anilino group. Following oxidation to a ketone, the resulting β-anilino ketone, 3-anilino-1,3-diphenylpropan-1-one, becomes a versatile intermediate. epa.govchemspider.com These ketones are precursors for various biologically active molecules.
Esterification and Etherification Reactions
Esterification of the primary alcohol can be carried out by reacting it with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides, typically under acidic conditions or in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). researchgate.net
Etherification can be achieved under basic conditions, for example, using the Williamson ether synthesis, where the alcohol is first deprotonated to form an alkoxide, which then reacts with an alkyl halide. More advanced methods for etherification of hindered or non-activated aromatic substrates have also been developed, sometimes employing additives like 18-crown-6. researchgate.net
Table 2: Examples of Alcohol Derivatization Reactions
| Reaction Type | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| Esterification | Carboxylic Acid, DCC | Ester | researchgate.net |
Cyclization Reactions to Form Heterocyclic Systems
The dual functionality of this compound makes it an excellent precursor for the synthesis of various heterocyclic systems through intramolecular cyclization reactions. The specific heterocyclic ring formed depends on the reagents and reaction conditions used.
For instance, 1,3-amino alcohols can be cyclized to form six-membered heterocycles like 1,3-oxazines. The cyclization of N-substituted amino alcohols can lead to the formation of N-heterocyclic amines. rsc.org Ruthenium-catalyzed cyclization of amino alcohols can selectively yield cyclic amines or amides. rsc.org The synthesis of quinolines, another important class of heterocycles, can be achieved through the cyclization of N-(2-alkynyl)anilines. researchgate.net While not a direct reaction of the title compound, this illustrates a common strategy for forming six-membered nitrogen-containing rings from aniline derivatives.
Table 3: Potential Heterocyclic Products from 1,3-Amino Alcohol Cyclization
| Precursor Type | Heterocyclic Product | Catalyst/Conditions | Reference |
|---|---|---|---|
| N-Substituted Amino Alcohol | Cyclic Amine | Ru3(CO)12 | rsc.org |
| Amino Alcohol | Cyclic Amide | Ru3(CO)12, Ketone | rsc.org |
Synthesis of Azetidines and other N-Heterocycles
The 1,3-amino alcohol motif within this compound makes it a suitable precursor for the synthesis of four-membered nitrogen-containing heterocycles, namely azetidines. The general strategy for the cyclization of 1,3-amino alcohols involves the conversion of the hydroxyl group into a good leaving group, followed by intramolecular nucleophilic substitution by the amino group. researchgate.netresearchgate.netresearchgate.net
A common method involves the protection of the nitrogen atom, for instance with a trityl or dimethoxytrityl group, followed by activation of the hydroxyl group, often by tosylation. researchgate.netresearchgate.net The subsequent intramolecular cyclization is typically promoted by a base to yield the N-protected azetidine (B1206935). The protecting group can then be removed under acidic conditions to afford the final azetidine. researchgate.netresearchgate.net While literature directly detailing the synthesis of an azetidine from this compound is scarce, the established methodologies for simpler 1,3-amino alcohols, such as 3-amino-1-propanol, provide a clear synthetic pathway. researchgate.netwikipedia.org
Another efficient method for the cyclization of amino alcohols involves the use of N,N'-Carbonyldiimidazole (CDI). acs.org This reagent activates the hydroxyl group, facilitating the intramolecular ring closure to form azetidines, as well as larger rings like pyrrolidines and piperidines, under mild conditions. acs.org This method is noted for its tolerance of a wide variety of functional groups. acs.orgorganic-chemistry.org
Recent advances in azetidine synthesis also include metal-catalyzed intramolecular C-H amination reactions, which offer a direct route to these strained heterocycles. rsc.org For instance, palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination has been reported for the synthesis of functionalized azetidines. rsc.org
Table 1: General Strategies for Azetidine Synthesis from 1,3-Amino Alcohols
| Reagents and Conditions | Description | Key Intermediates |
| 1. N-protection (e.g., Trityl chloride) 2. Tosyl chloride, Pyridine 3. Base (e.g., NaH) 4. Deprotection (e.g., H+) | The hydroxyl group is converted to a tosylate leaving group, followed by intramolecular cyclization. | N-protected-3-amino-1-tosyloxypropane |
| N,N'-Carbonyldiimidazole (CDI) | The hydroxyl group is activated by CDI, facilitating intramolecular cyclization. | Imidazole-1-carboxylic acid ester of the amino alcohol |
| Metal Catalysis (e.g., Pd(II)) | Intramolecular C-H amination provides a direct route to the azetidine ring. | Metal-nitrene complex |
The reactivity of the azetidine ring, once formed, allows for further functionalization. Azetidines are valuable building blocks in medicinal chemistry and can undergo ring-opening or ring-expansion reactions to generate other important heterocyclic structures. rsc.org
Formation of Pyrimidine (B1678525) Derivatives and Related Structures
The synthesis of pyrimidine derivatives from this compound typically proceeds through its oxidation to the corresponding ketone, 3-Anilino-1,3-diphenyl-1-propanone. This product is a β-enaminone, a class of compounds well-known for their utility as precursors to pyrimidines. organic-chemistry.orgsphinxsai.com β-Enaminones possess the required 1,3-dicarbonyl-like reactivity to construct the pyrimidine ring.
The general and widely applied method for the synthesis of pyrimidines from β-enaminones involves their condensation with amidines or related compounds, such as guanidine (B92328) or urea. organic-chemistry.orgsphinxsai.comnih.gov This reaction, often carried out in the presence of a base like potassium tert-butoxide, leads to the formation of substituted pyrimidines. organic-chemistry.orgsphinxsai.com The reaction scope is broad, allowing for a variety of substituents on both the β-enaminone and the amidine partner. organic-chemistry.org
For example, the reaction of a β-enaminone with a carboxamide in the presence of a suitable base can yield 2,4,6-trisubstituted pyrimidines. organic-chemistry.org The choice of the protecting group on the enaminone nitrogen can be crucial for the success of the reaction. organic-chemistry.org
Table 2: Synthesis of Pyrimidines from β-Enaminones
| β-Enaminone Precursor | Reagent | Conditions | Product |
| 3-Anilino-1,3-diphenyl-1-propanone | Amidines (e.g., Benzamidine) | Base (e.g., t-BuOK), Solvent (e.g., DMF) | 2,4,6-Trisubstituted Pyrimidine |
| 3-Anilino-1,3-diphenyl-1-propanone | Guanidine | Base, Heat | 2-Amino-4,6-disubstituted Pyrimidine |
| 3-Anilino-1,3-diphenyl-1-propanone | Urea | Acid or Base, Heat | Pyrimidin-2-one derivative |
The resulting pyrimidine derivatives are of significant interest due to their wide range of biological activities. nih.gov The specific substitution pattern on the pyrimidine ring, which can be controlled by the choice of the starting β-enaminone and the condensation partner, dictates the pharmacological properties of the final product.
Reactivity as a Chiral Auxiliary or Ligand Precursor
The chiral nature of this compound, which arises from the stereocenters at the carbon bearing the hydroxyl group and the carbon bearing the amino group, makes it a potential candidate for use in asymmetric synthesis. 1,3-Amino alcohols are a well-established class of compounds that can act as chiral auxiliaries or be transformed into chiral ligands for asymmetric catalysis. unr.edu.arresearchgate.netconicet.gov.ar
As a chiral auxiliary, the 1,3-amino alcohol can be temporarily incorporated into a substrate molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereoselective transformation, the auxiliary can be cleaved and recovered. 1,3-amino alcohols have been successfully employed as chiral auxiliaries in a variety of reactions, including Diels-Alder reactions, aldol (B89426) reactions, and alkylations. researchgate.net
More commonly, 1,3-amino alcohols serve as precursors for the synthesis of chiral ligands for metal-catalyzed asymmetric reactions. acs.orgscirp.org The nitrogen and oxygen atoms of the amino alcohol can coordinate to a metal center, creating a chiral environment that influences the enantioselectivity of the catalyzed reaction. A prominent application is in the enantioselective addition of organozinc reagents to aldehydes, where chiral amino alcohols have been shown to be effective ligands. conicet.gov.arscirp.orgorganic-chemistry.org
The synthesis of chiral ligands from 1,3-amino alcohols often involves modification of the amino and/or hydroxyl groups to fine-tune the steric and electronic properties of the resulting ligand. unr.edu.arconicet.gov.ar This modularity allows for the creation of a library of ligands for screening in various asymmetric transformations. While specific examples utilizing this compound as a ligand precursor are not extensively documented in the reviewed literature, its structural features align with those of successful 1,3-amino alcohol-based ligands.
Table 3: Applications of 1,3-Amino Alcohols in Asymmetric Synthesis
| Application | Description | Examples of Transformations |
| Chiral Auxiliary | The chiral 1,3-amino alcohol is covalently attached to the substrate to control stereoselectivity. | Diels-Alder reactions, Aldol additions, Alkylations |
| Chiral Ligand Precursor | The 1,3-amino alcohol is used to synthesize a chiral ligand for a metal catalyst. | Enantioselective addition of dialkylzinc to aldehydes, Asymmetric hydroamination |
The potential of this compound as a chiral ligand precursor is significant, given the importance of developing new and efficient catalysts for asymmetric synthesis.
Stereochemical Aspects in 3 Anilino 1,3 Diphenyl 1 Propanol Research
Chirality of the Propanol (B110389) Backbone and Phenyl-Substituted Carbons
The molecular structure of 3-anilino-1,3-diphenyl-1-propanol contains a three-carbon propanol backbone that is substituted with bulky phenyl and anilino groups. This substitution pattern gives rise to significant stereochemical complexity. Specifically, there are two stereogenic centers, also known as chiral carbons, within the molecule:
C1: The carbon atom bonded to the hydroxyl (-OH) group and a phenyl group.
C3: The carbon atom bonded to the anilino (-NHPh) group and a second phenyl group.
The presence of these two distinct chiral centers means that this compound can exist as four possible stereoisomers. These consist of two pairs of enantiomers. The diastereomeric pairs are typically referred to as syn and anti isomers, which describe the relative orientation of the substituents along the carbon backbone.
(1R, 3R) and (1S, 3S) enantiomeric pair
(1R, 3S) and (1S, 3R) enantiomeric pair
The (1R, 3R) and (1S, 3R) isomers, for example, are diastereomers of each other. These stereoisomers possess distinct physical and chemical properties, including different spectroscopic signatures and biological activities.
Diastereoselective and Enantioselective Synthesis of this compound Stereoisomers
Controlling the stereochemical outcome during the synthesis of this compound is a key objective for researchers. This is achieved through diastereoselective and enantioselective synthetic strategies.
A common route to 1,3-aminoalcohols involves a two-step process: a Mannich condensation or an aldol (B89426) reaction to form a β-aminoketone or β-hydroxyketone, followed by a stereoselective reduction of the ketone functionality. researchgate.netgoogle.com For instance, the synthesis of the precursor 3-hydroxy-1,3-diphenyl-1-propanone can be achieved through the catalytic reaction of benzaldehyde (B42025) and acetophenone (B1666503) using a chiral catalyst such as L-proline or D-proline. google.com This sets the stereochemistry at one of the chiral centers.
The subsequent reduction of the ketone in the resulting β-aminoketone (3-anilino-1,3-diphenylpropan-1-one) to a secondary alcohol must be carefully controlled to achieve the desired diastereomer. researchgate.net The enantioselective reduction of prochiral ketones is a well-established method for creating chiral alcohols. acs.org Chiral catalysts, such as those based on oxazaborolidines, are effective in delivering a hydride to a specific face of the ketone, leading to the formation of secondary alcohols with high enantiomeric excess. acs.org By selecting the appropriate catalyst and reaction conditions, chemists can favor the synthesis of a single desired stereoisomer out of the four possibilities.
Libraries of 1,3-aminoalcohols are often synthesized and tested for their effectiveness as chiral catalysts in other reactions, such as the addition of diethylzinc (B1219324) to benzaldehyde, highlighting their importance in asymmetric synthesis. researchgate.net
Conformational Analysis and Interconversion of Stereoisomers
The different stereoisomers of this compound adopt distinct three-dimensional conformations due to the steric and electronic interactions between the phenyl, anilino, and hydroxyl groups. The analysis of these conformations is crucial for understanding the molecule's reactivity and properties.
While direct conformational studies on this specific compound are not widely published, analysis of structurally similar molecules like 3-piperidinol derivatives provides insight. acs.org Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are paramount for this analysis. In ¹H NMR, the coupling constants between protons on the C1-C2-C3 backbone can be used to determine the dihedral angles and thus deduce the preferred rotational conformation (rotamer) around the C-C bonds. The relative orientation of the large phenyl and anilino groups will heavily influence whether the molecule adopts a staggered, eclipsed, or gauche conformation to minimize steric strain.
Interconversion between stereoisomers generally requires breaking and reforming covalent bonds, a process that does not happen spontaneously under normal conditions. However, conformational isomers (conformers) can interconvert rapidly at room temperature through bond rotation.
Methods for Chiral Resolution and Enantiomeric Purity Determination
When a synthesis produces a mixture of stereoisomers, methods are required to separate them (resolution) and to determine the relative proportion of each enantiomer (enantiomeric purity).
Chiral Resolution: A racemic mixture can be separated into its constituent enantiomers through a process called chiral resolution. google.com One common laboratory and industrial technique is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) . researchgate.net These CSPs are themselves chiral and interact differently with each enantiomer, causing one to travel through the chromatography column faster than the other, thus enabling their separation. researchgate.net Another strategy involves reacting the enantiomeric mixture with a chiral auxiliary to form diastereomers, which have different physical properties (like solubility) and can be separated by conventional methods like crystallization or chromatography. google.com
Enantiomeric Purity Determination: Determining the enantiomeric excess (ee) is critical for evaluating the success of an asymmetric synthesis.
Chiral HPLC: This is a primary method for determining enantiomeric purity. The area under the peak for each enantiomer in the chromatogram is proportional to its concentration.
NMR Spectroscopy: This technique can be adapted for chiral analysis. By using a chiral solvating agent or a chiral derivatizing agent , the enantiomers in a racemic mixture can be converted into diastereomeric species that exhibit distinct signals in the NMR spectrum. sigmaaldrich.com Alternatively, chiral lanthanide shift reagents (e.g., Eu(hfc)₃) can be added to the sample. researchgate.net These reagents form complexes with the enantiomers, leading to different chemical shifts in the resulting spectra, which allows for the quantification of each enantiomer. researchgate.net
The table below summarizes the primary methods used for the separation and analysis of this compound stereoisomers.
| Method | Technique | Principle | Application |
| Chiral Resolution | Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). researchgate.net | Separation of a racemic mixture into pure enantiomers. |
| Diastereomeric Salt Formation | Reaction with a chiral auxiliary to form separable diastereomers. google.com | Preparative scale separation of enantiomers. | |
| Enantiomeric Purity | Chiral HPLC | Quantification of separated enantiomers based on peak area. researchgate.net | Determining the enantiomeric excess (ee) of a sample. |
| Determination | NMR with Chiral Additives | Use of chiral solvating agents or lanthanide shift reagents to induce separate signals for each enantiomer. sigmaaldrich.comresearchgate.net | Quantification of enantiomers in a mixture without separation. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
